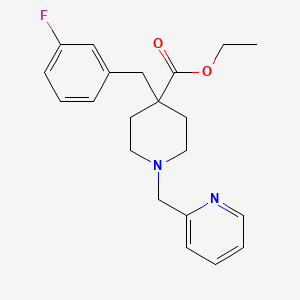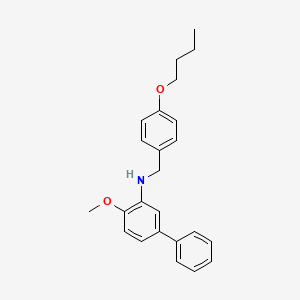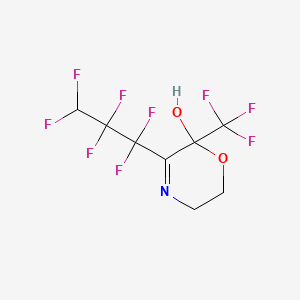![molecular formula C16H13BrN2O2 B5180284 5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5180284.png)
5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPOD and has a molecular formula of C17H14BrN3O2.
科学研究应用
5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. BPOD has also shown potential as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
作用机制
The mechanism of action of 5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is not yet fully understood. However, studies have shown that this compound has a high electron mobility and can act as an acceptor in organic photovoltaic devices. BPOD has also been shown to exhibit strong fluorescence properties, making it a potential candidate for use in bioimaging applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, studies have shown that this compound has low toxicity and is not harmful to human health. Further studies are required to fully understand the potential effects of BPOD on human health and the environment.
实验室实验的优点和局限性
One of the main advantages of using 5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments is its high electron mobility and strong fluorescence properties. These properties make it an ideal candidate for use in organic electronics and bioimaging applications. However, one of the limitations of this compound is its relatively low solubility in common organic solvents, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of 5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole. One potential direction is the development of new synthetic methods for the production of this compound. Another direction is the study of its potential applications in the field of organic electronics, where it has shown promising results as a building block for the synthesis of organic semiconductors. Further studies are also required to fully understand the potential biochemical and physiological effects of BPOD on human health and the environment.
合成方法
The synthesis of 5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most common methods is the reaction of 4-bromobenzyl alcohol, 4-methylbenzohydrazide, and triethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction yields this compound as a white solid with a yield of approximately 70%.
属性
IUPAC Name |
5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-11-2-4-12(5-3-11)16-18-15(21-19-16)10-20-14-8-6-13(17)7-9-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOSMJIULPPIMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5180204.png)

![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine](/img/structure/B5180229.png)
![2-butyl-5-(3-nitrophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5180246.png)
![4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine](/img/structure/B5180253.png)


![3-methyl-N-(1-{1-[4-(2-pyrimidinyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5180271.png)
![8-methoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5180280.png)
![3-{[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5180282.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5180290.png)
![2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5180297.png)


